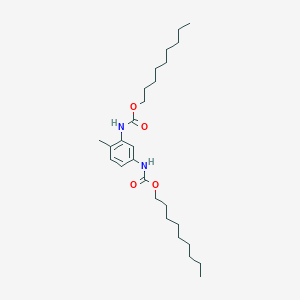![molecular formula C26H32O6S2 B14951581 [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate](/img/structure/B14951581.png)
[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate is a complex organic compound that features both adamantyl and sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate typically involves multiple steps. One common approach is to start with the adamantane core and introduce the sulfonate groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-quality products suitable for commercial applications.
化学反応の分析
Types of Reactions
[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonate groups on biological systems. It may also serve as a precursor for developing new pharmaceuticals or bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the adamantyl group, known for its stability and rigidity, may enhance the bioavailability and efficacy of drug candidates.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用機序
The mechanism by which [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. The sulfonate groups can participate in hydrogen bonding and electrostatic interactions, while the adamantyl core provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
- [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl benzenesulfonate
- [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-chlorobenzenesulfonate
Uniqueness
What sets [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate apart from similar compounds is the presence of both the adamantyl and sulfonate groups, which confer unique chemical and physical properties. The combination of these groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C26H32O6S2 |
|---|---|
分子量 |
504.7 g/mol |
IUPAC名 |
[3-[(4-methylphenyl)sulfonyloxymethyl]-1-adamantyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H32O6S2/c1-19-3-7-23(8-4-19)33(27,28)31-17-25-12-21-11-22(13-25)15-26(14-21,16-25)18-32-34(29,30)24-9-5-20(2)6-10-24/h3-10,21-22H,11-18H2,1-2H3 |
InChIキー |
VHYGSWGBJYAMHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC4CC(C2)CC(C4)(C3)COS(=O)(=O)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B14951522.png)
![N-(2-methylbutan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951545.png)

![1-Cyclohexyl-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B14951554.png)
![N'~1~,N'~9~-bis[(E)-1H-benzimidazol-2-ylmethylidene]nonanedihydrazide](/img/structure/B14951561.png)


![4-butyl-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B14951587.png)
![2-(4-chlorophenyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B14951591.png)
![N-(2,5-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951593.png)
![N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide](/img/structure/B14951597.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide](/img/structure/B14951601.png)
methanone](/img/structure/B14951606.png)
